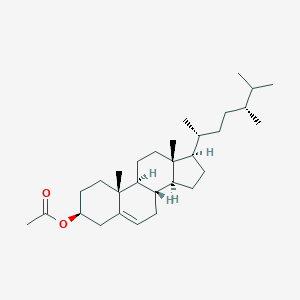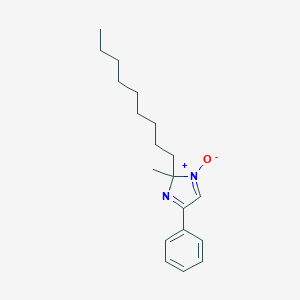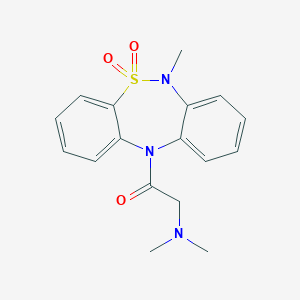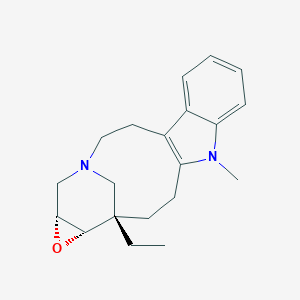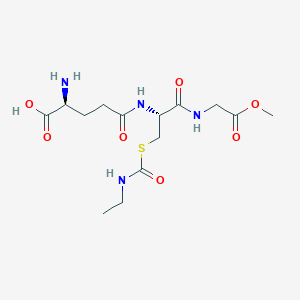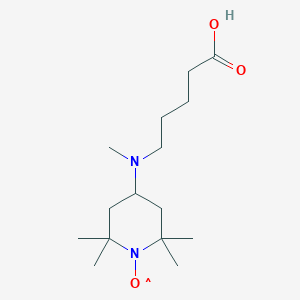
4-(N-Carboxybutyl-N-methylamino)-tempo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-Carboxybutyl-N-methylamino)-tempo, commonly known as CBN, is a stable free radical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. CBN is a nitroxide spin label that is widely used in various fields of research, including biochemistry, biophysics, and materials science.
Mechanism Of Action
CBN works by interacting with the surrounding environment through its stable free radical properties. It can undergo reversible redox reactions, which allows it to act as a sensitive probe for detecting changes in the local environment, such as changes in pH, temperature, and polarity.
Biochemical And Physiological Effects
CBN has been shown to have minimal effects on biological systems, making it a safe and reliable probe for studying biological processes. It has been shown to be non-toxic and non-reactive with biological molecules, allowing it to be used in vivo and in vitro without causing any adverse effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using CBN as a probe is its stability, which allows for long-term experiments without degradation or loss of activity. It also has a high sensitivity to changes in the local environment, making it a powerful tool for studying biological processes. However, one limitation is that it can be difficult to interpret the results of experiments using CBN, as its behavior can be complex and dependent on various factors.
Future Directions
There are many potential future directions for the use of CBN in scientific research. One area of interest is the development of new materials and devices based on CBN, such as sensors and catalysts. CBN could also be used in the development of new drugs and therapies, as it has been shown to have antioxidant and anti-inflammatory properties. Additionally, further research is needed to fully understand the complex behavior of CBN and its interactions with biological systems.
Synthesis Methods
The synthesis of CBN involves the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) with N-carboxybutyl-N-methylamine. The reaction is typically carried out in the presence of a catalyst, such as copper sulfate, and under controlled conditions to ensure high yield and purity of the final product.
Scientific Research Applications
CBN has been widely used as a probe for studying the structure, dynamics, and interactions of biomolecules, such as proteins, nucleic acids, and membranes. It is also used in the study of various biological processes, such as protein folding, enzyme kinetics, and membrane transport. CBN has also been used in the development of new materials, such as polymers and nanomaterials.
properties
CAS RN |
139116-76-0 |
|---|---|
Product Name |
4-(N-Carboxybutyl-N-methylamino)-tempo |
Molecular Formula |
C15H29N2O3 |
Molecular Weight |
285.4 g/mol |
InChI |
InChI=1S/C15H29N2O3/c1-14(2)10-12(11-15(3,4)17(14)20)16(5)9-7-6-8-13(18)19/h12H,6-11H2,1-5H3,(H,18,19) |
InChI Key |
HLDYETSMRBAETF-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1[O])(C)C)N(C)CCCCC(=O)O)C |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)N(C)CCCCC(=O)O)C |
Other CAS RN |
139116-76-0 |
synonyms |
4-(N-carboxybutyl-N-methylamino)-2,2,6,6-tetramethylpiperidine-1-oxyl 4-(N-carboxybutyl-N-methylamino)-TEMPO 4-CBMA-TEMPO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



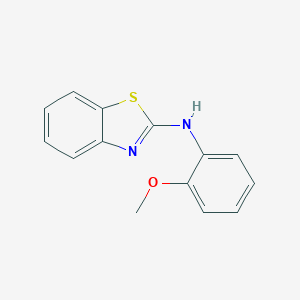
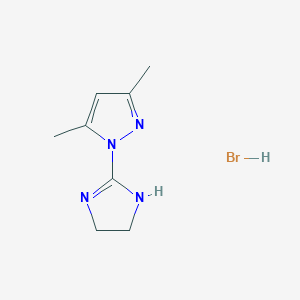
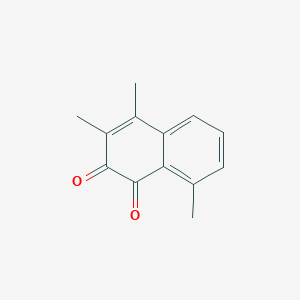

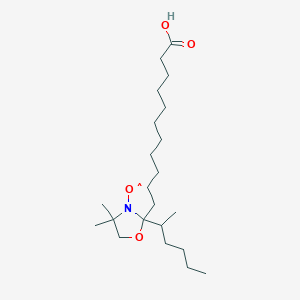
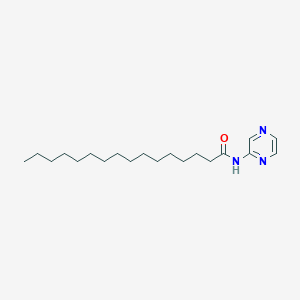
![[2-[(6S,8S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B161927.png)
